
Leucinostatin C
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Leucinostatin C is a novel peptide antibiotic isolated from Paecilomyces linacinus.
Wissenschaftliche Forschungsanwendungen
Antimicrobial Activity
Leucinostatins, including Leucinostatin C, have demonstrated significant antimicrobial properties against various pathogens. The mechanisms of action primarily involve the inhibition of ATP synthesis and disruption of mitochondrial functions in microbial cells.
Efficacy Against Fungal Pathogens
Research indicates that this compound exhibits inhibitory effects against fungal pathogens such as Cryptococcus neoformans and Phytophthora infestans. In vitro assays have shown that leucinostatins can significantly reduce the growth of these fungi, making them potential candidates for agricultural applications and bio-control strategies.
Pathogen | Minimum Inhibitory Concentration (MIC) | Reference |
---|---|---|
Cryptococcus neoformans | 25.8 μg/ml | |
Phytophthora infestans | Varies with concentration |
Antiprotozoal Applications
This compound has been investigated for its antiprotozoal effects, particularly against Trypanosoma brucei, the causative agent of Human African Trypanosomiasis. Studies have shown that leucinostatins exhibit potent activity with low IC50 values, indicating their potential as therapeutic agents.
Structure-Activity Relationship (SAR)
The structure-activity relationships of synthetic derivatives of this compound have been extensively studied to enhance its efficacy. Modifications to the molecular structure have led to the development of compounds with improved antiprotozoal activity.
Compound | IC50 (nM) | Target Organism |
---|---|---|
Leucinostatin A | 0.4–0.9 | Plasmodium falciparum |
Leucinostatin B | 2.8 | Trypanosoma brucei |
Cancer Research
Recent studies have highlighted the potential of this compound in cancer therapy, particularly against triple-negative breast cancer (TNBC). The compound has shown selective cytostatic activity in specific TNBC cell lines by inhibiting mTORC1 signaling pathways.
Biosynthesis and Genetic Studies
The biosynthesis of leucinostatins, including this compound, has been linked to specific gene clusters in fungi such as Purpureocillium lilacinum. Genetic manipulation studies have elucidated the pathways involved in their production, paving the way for biotechnological applications.
Gene Clusters Involved
Research has identified key genes responsible for the biosynthesis of leucinostatins, which can be targeted for enhanced production through genetic engineering techniques.
Gene | Function | Impact on Production |
---|---|---|
lcsA | Essential for leucinostatin synthesis | Knockout abolishes production |
lcsG | Methyltransferase for terminal modifications | Enhances antibiotic properties |
Eigenschaften
CAS-Nummer |
110483-88-0 |
---|---|
Molekularformel |
C60H107N11O13 |
Molekulargewicht |
1190.6 g/mol |
IUPAC-Name |
N-[1-[[1-[[1-[[1-[[1-[[1-[[1-[[3-(1-aminopropan-2-ylamino)-3-oxopropyl]amino]-2-methyl-1-oxopropan-2-yl]amino]-2-methyl-1-oxopropan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-2-methyl-1-oxopropan-2-yl]amino]-3-hydroxy-4-methyl-1-oxopentan-2-yl]amino]-6-hydroxy-4-methyl-1,8-dioxodecan-2-yl]-4-methyl-1-[(E)-4-methylhex-2-enoyl]pyrrolidine-2-carboxamide |
InChI |
InChI=1S/C60H107N11O13/c1-19-36(9)21-22-47(75)71-32-38(11)29-45(71)53(80)65-44(28-37(10)27-41(73)30-40(72)20-2)51(78)67-48(49(76)35(7)8)54(81)69-59(15,16)56(83)66-42(25-33(3)4)50(77)64-43(26-34(5)6)52(79)68-60(17,18)57(84)70-58(13,14)55(82)62-24-23-46(74)63-39(12)31-61/h21-22,33-39,41-45,48-49,73,76H,19-20,23-32,61H2,1-18H3,(H,62,82)(H,63,74)(H,64,77)(H,65,80)(H,66,83)(H,67,78)(H,68,79)(H,69,81)(H,70,84)/b22-21+ |
InChI-Schlüssel |
GSDHBCARJCOTCO-QURGRASLSA-N |
SMILES |
CCC(C)C=CC(=O)N1CC(CC1C(=O)NC(CC(C)CC(CC(=O)CC)O)C(=O)NC(C(C(C)C)O)C(=O)NC(C)(C)C(=O)NC(CC(C)C)C(=O)NC(CC(C)C)C(=O)NC(C)(C)C(=O)NC(C)(C)C(=O)NCCC(=O)NC(C)CN)C |
Isomerische SMILES |
CCC(C)/C=C/C(=O)N1CC(CC1C(=O)NC(CC(C)CC(CC(=O)CC)O)C(=O)NC(C(C(C)C)O)C(=O)NC(C)(C)C(=O)NC(CC(C)C)C(=O)NC(CC(C)C)C(=O)NC(C)(C)C(=O)NC(C)(C)C(=O)NCCC(=O)NC(C)CN)C |
Kanonische SMILES |
CCC(C)C=CC(=O)N1CC(CC1C(=O)NC(CC(C)CC(CC(=O)CC)O)C(=O)NC(C(C(C)C)O)C(=O)NC(C)(C)C(=O)NC(CC(C)C)C(=O)NC(CC(C)C)C(=O)NC(C)(C)C(=O)NC(C)(C)C(=O)NCCC(=O)NC(C)CN)C |
Aussehen |
Solid powder |
Reinheit |
>98% (or refer to the Certificate of Analysis) |
Haltbarkeit |
>3 years if stored properly |
Löslichkeit |
Soluble in DMSO |
Lagerung |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyme |
Leucinostatin C; Leucinostatin-C; |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.